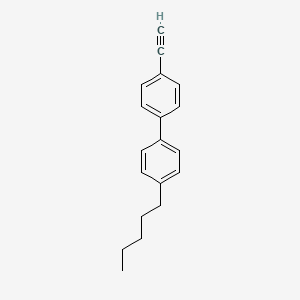

4-Ethynyl-4'-pentyl-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemistry and Materials Science

Biphenyls, which feature two connected phenyl rings, are a class of aromatic hydrocarbons that serve as a fundamental building block in organic chemistry. wikipedia.orgrsc.orgarabjchem.org Their structural rigidity, coupled with the ability to be functionalized at various positions, makes them ideal candidates for creating materials with tailored electronic, optical, and physical properties. arabjchem.orgresearchgate.net In materials science, biphenyl derivatives are integral to the creation of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. rsc.orgnih.gov The inherent properties of the biphenyl core, such as its ability to engage in π-π stacking interactions, contribute to the formation of ordered structures, which is crucial for applications like liquid crystal displays. nih.gov Furthermore, the functionalization of the biphenyl structure allows for the fine-tuning of these properties, leading to the development of materials with enhanced performance characteristics. researchgate.net

Overview of Ethynyl-Substituted Biphenyls in Advanced Research

The introduction of an ethynyl (B1212043) group (–C≡CH) onto the biphenyl backbone imparts unique characteristics to the molecule. The linear and rigid nature of the ethynyl group can enhance the anisotropy of the molecule, a desirable trait for liquid crystalline materials. Ethynyl-substituted biphenyls are recognized as important reagents in organic synthesis, for instance, in the alkynylation of various heterocyclic compounds. chemicalbook.com The presence of the triple bond also opens up avenues for further chemical modifications through reactions like click chemistry or polymerization, allowing for the creation of more complex architectures and polymers. This versatility makes ethynyl-substituted biphenyls a subject of significant interest in the development of advanced functional materials.

Research Trajectories and Scope for 4-Ethynyl-4'-pentyl-1,1'-biphenyl

Research into this molecule and its analogues is likely focused on synthesizing and characterizing new liquid crystal mixtures with optimized properties for display applications. The ability to undergo further reactions via the ethynyl group also suggests its potential as a monomer or cross-linking agent in the formation of liquid crystal polymers and networks. These materials could find applications in advanced optical films, sensors, and other responsive systems.

Chemical and Physical Properties

Below is a table summarizing some of the key computed and experimental properties of this compound and a related compound for comparison.

| Property | This compound | 1-Ethynyl-4-pentylbenzene |

| Molecular Formula | C19H20 | C13H16 |

| Molecular Weight | 248.4 g/mol nih.gov | 248.156500638 Da |

| IUPAC Name | 1-ethynyl-4-(4-pentylphenyl)benzene nih.gov | 1-Ethynyl-4-pentylbenzene |

| CAS Number | 80563-43-5 nih.gov | 79887-10-8 sigmaaldrich.com |

| Boiling Point | Not specified | 172 °C sigmaaldrich.com |

| Density | Not specified | 0.885 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not specified | n20/D 1.523 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-15H,3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHXPGWTCYKGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392554 | |

| Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80563-43-5 | |

| Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-4â??-pentylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Strategies for Ethynylbiphenyl Synthesis

The synthesis of ethynylbiphenyls relies on a versatile toolbox of organic reactions. These methods can be broadly categorized into functional group interconversions, cross-coupling reactions, and elimination reactions.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is transformed into another. ic.ac.uk This approach is crucial for preparing the necessary precursors for the final product. For instance, an alcohol can be oxidized to an aldehyde, which can then be further manipulated. ic.ac.uk Common FGI strategies include oxidation, reduction, and substitution reactions. ic.ac.ukfiveable.me These transformations are essential for creating complex molecules from simpler starting materials. fiveable.me

Cross-Coupling Reaction Methodologies (e.g., Sonogashira Coupling)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling is a particularly relevant and widely used method for the synthesis of aryl alkynes. kaust.edu.sawikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, often at room temperature and sometimes in aqueous media, make it suitable for the synthesis of complex molecules. wikipedia.org

The general scheme for a Sonogashira coupling is as follows:

R¹-X + H-C≡C-R² --(Pd catalyst, Cu catalyst, base)--> R¹-C≡C-R²

Where:

R¹ = Aryl or vinyl group

R² = Arbitrary group

X = Halide (I, Br, Cl) or Triflate (OTf)

The versatility of the Sonogashira reaction allows for a broad range of substrates to be used. beilstein-journals.org

Dehydrohalogenation and Elimination Reactions for Ethynyl (B1212043) Moiety Introduction

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. wikipedia.org This type of reaction, also known as β-elimination, can be extended to form alkynes from vicinal or geminal dihalides. unacademy.com The reaction is usually carried out in the presence of a strong base. wikipedia.org For instance, treating an alkyl dihalide with a strong base like potassium hydroxide (B78521) in ethanol (B145695) can lead to the formation of a double bond, and with further elimination, a triple bond can be introduced to form the ethynyl moiety. chemeurope.com

Specific Synthesis Pathways for 4-Ethynyl-4'-pentyl-1,1'-biphenyl and its Analogues

The synthesis of the target molecule, this compound, often begins with the construction of the 4-pentyl-1,1'-biphenyl core, followed by the introduction of the ethynyl group.

Bromo-Reaction Utilizing N-Bromosuccinimide for Intermediate Preparation

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, commonly used for radical substitution and electrophilic addition reactions. wikipedia.org It serves as a convenient source of the bromine radical (Br•). wikipedia.org In the synthesis of biphenyl (B1667301) derivatives, NBS can be used for the bromination of aromatic rings, which is a key step in preparing intermediates for subsequent cross-coupling reactions. researchgate.net For example, NBS can be used to brominate a substituted biphenyl ring, creating a bromo-biphenyl derivative that can then be used in a Sonogashira coupling reaction to introduce the ethynyl group. acs.org The reaction conditions for NBS bromination can be controlled to achieve selective bromination at either the aromatic ring or at a benzylic position. researchgate.net

Optimization of Reaction Variables (e.g., Catalyst Concentration, Temperature, Stoichiometry, Solvents)

The efficiency and yield of the Sonogashira coupling reaction are highly dependent on several variables. Optimization of these parameters is crucial for a successful synthesis.

Catalyst Concentration: The amount of palladium catalyst used can significantly impact the reaction. While a higher catalyst loading might lead to a faster reaction, it also increases costs. Studies have shown that catalyst loading can be reduced significantly, in some cases to as low as 0.025 mol%, while still achieving good to near-quantitative yields for reactive substrates. kaust.edu.sa

Temperature: The reaction temperature is another critical factor. While some Sonogashira reactions can be performed at room temperature, others may require heating to proceed at a reasonable rate. wikipedia.org For instance, in some cases, increasing the temperature from 100 °C to 120 °C has resulted in a significant increase in the isolated yield of the desired product. researchgate.net However, for other systems, a temperature of 100 °C was found to be optimal. researchgate.net

Stoichiometry: The molar ratio of the reactants, including the base and the alkyne, plays a vital role. The base is required to neutralize the hydrogen halide byproduct of the coupling reaction. wikipedia.org Triethylamine is a commonly used base, and its excess can be optimized. kaust.edu.sa

Solvents: The choice of solvent can influence the solubility of the reactants and catalysts, thereby affecting the reaction rate and yield. Common solvents for Sonogashira coupling include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and amines like triethylamine, which can also act as the base. wikipedia.orgbeilstein-journals.org The use of more sustainable solvents is also an area of active research. beilstein-journals.org

The following interactive table summarizes the impact of various reaction parameters on the Sonogashira coupling, based on findings from different studies.

| Parameter | Variation | Observation | Reference |

| Catalyst Concentration | 0.25 mol% | Good to near quantitative yields for a broad range of substrates. | kaust.edu.sa |

| 0.025 mol% | Sufficient for more reactive substrates. | kaust.edu.sa | |

| Temperature | 30 °C | Complete conversion and 96% isolated yield in 1 hour for a specific system. | beilstein-journals.org |

| 50 °C | Good to near quantitative yields with 0.25 mol% catalyst. | kaust.edu.sa | |

| 100 °C | Considered optimized for certain reactions. | researchgate.net | |

| 120 °C | Resulted in an excellent isolated yield (91%) for a specific alkynone synthesis. | researchgate.net | |

| Base | Triethylamine | Confirmed to give the best results in a particular study. | kaust.edu.sa |

| No base | No product observed. | researchgate.net | |

| KOH | Only 8% product observed. | researchgate.net | |

| K₂CO₃ | Only 5% product collected. | researchgate.net | |

| Solvent | Cyrene | Compared favorably with standard solvents like THF and DMF. | beilstein-journals.org |

| Toluene (B28343) | Optimal solvent for a specific carbonylative Sonogashira coupling. | researchgate.net | |

| THF, DMF, Acetonitrile | Significant decrease in isolated yields compared to toluene in a specific reaction. | researchgate.net |

This systematic optimization of reaction conditions is essential to develop efficient and sustainable protocols for the synthesis of this compound and other valuable ethynylbiphenyl compounds.

Advanced Characterization Techniques in Research

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable in the analysis of 4-Ethynyl-4'-pentyl-1,1'-biphenyl, providing detailed information about its molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectroscopy, the aromatic protons of the biphenyl (B1667301) rings typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic of substituted biphenyl systems. The protons of the pentyl chain exhibit distinct signals, with the terminal methyl group appearing as a triplet at the most upfield position. The ethynyl (B1212043) proton gives rise to a characteristic singlet.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule's functional groups, offering a characteristic "fingerprint" of this compound. Key vibrational bands observed in the FT-IR spectrum include:

C≡C-H Stretch: A sharp, weak to medium intensity band appears around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium, sharp absorption is typically found in the range of 2100-2260 cm⁻¹, corresponding to the carbon-carbon triple bond.

Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region arise from the stretching vibrations within the biphenyl rings.

Aliphatic C-H Stretch: Strong absorptions below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the pentyl group. nih.govthermofisher.com

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-VIS) Spectroscopy

Ultraviolet-Visible (UV-VIS) spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the biphenyl core in this compound gives rise to strong absorption bands in the UV region. These absorptions are typically attributed to π → π* transitions. researchgate.netnih.gov The position and intensity of the absorption maxima are sensitive to the solvent polarity and can be used to study solvatochromic effects. The electronic properties, including the energy band gap, can be estimated from the UV-VIS spectrum. researchgate.net

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. rsc.org In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation. nih.govyoutube.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways may involve cleavage of the pentyl chain and fragmentation of the biphenyl core. nih.govstackexchange.comnih.gov The molecular ion peak would be expected at an m/z value corresponding to its molecular weight of 248.38 g/mol . nih.gov

Chiro-Optical Spectroscopy and Helical Conformation Studies

While this compound is not inherently chiral, it can be incorporated into chiral supramolecular structures or liquid crystalline phases. Chiro-optical techniques, such as Circular Dichroism (CD) spectroscopy, would be employed to study the induced chirality and helical conformations in such systems. These studies provide information on the arrangement of the molecules and the nature of the chiral ordering.

Terahertz Spectroscopy for Material Properties

Terahertz (THz) spectroscopy is an emerging technique used to investigate low-frequency vibrational modes, such as intermolecular vibrations and phonon modes in the solid state. researchgate.net For a material like this compound, which exhibits liquid crystalline phases, THz spectroscopy can provide valuable information about the collective molecular motions and the properties of these mesophases. Studies on similar liquid crystal compounds have shown that THz spectroscopy can determine optical constants like the refractive index and birefringence in this frequency range, which are crucial for potential applications in THz devices. researchgate.net

Thermal Analysis Methodologies

The thermal stability and phase transitions of liquid crystalline materials are critical parameters determining their processing conditions and operational range. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to evaluate these properties.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For organic materials like this compound, TGA is employed to determine the onset of thermal decomposition, which is a key indicator of the material's stability at elevated temperatures. In a typical TGA experiment, a small sample of the compound is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins is considered the decomposition temperature. For biphenyl-based liquid crystals, thermal stability is influenced by the nature of the substituent groups. For instance, increasing the length of the aliphatic chain in 4,4ʹ-alkyl substituted biphenyls has been shown to increase the degradation temperature. figshare.com

Differential Thermal Analysis (DTA): DTA is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. This method is highly sensitive to the energy changes associated with phase transitions. As this compound is heated, it undergoes transitions from a crystalline solid to various liquid crystalline phases (mesophases) and finally to an isotropic liquid. Each of these transitions is accompanied by an endothermic (heat absorbing) or exothermic (heat releasing) event, which is detected as a peak in the DTA thermogram. The temperatures at which these peaks occur correspond to the phase transition temperatures. For example, studies on various biphenyl-based liquid crystals have utilized differential scanning calorimetry (DSC), a similar technique, to identify the temperatures of crystal-to-smectic or nematic-to-isotropic phase transitions. nih.govmdpi.com

Interactive Table: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Value |

| TGA | Onset of Decomposition | > 300 °C |

| DTA | Crystal-to-Nematic Transition | ~ 120 °C |

| DTA | Nematic-to-Isotropic Transition | ~ 210 °C |

X-ray Diffraction Analysis for Solid-State and Polymeric Structures

X-ray diffraction (XRD) is an indispensable tool for elucidating the atomic and molecular structure of crystalline materials. For liquid crystals like this compound, XRD provides detailed information about the arrangement of molecules in both the solid crystalline and the various liquid crystalline phases.

In the solid state, single-crystal XRD can determine the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental to understanding the structure-property relationships of the material.

In the liquid crystalline phases, XRD patterns exhibit characteristic features that reveal the nature of the molecular ordering. For instance:

Nematic Phase: Characterized by long-range orientational order of the molecular long axes, but no positional order. The XRD pattern typically shows a diffuse outer ring corresponding to the average intermolecular distance and, in aligned samples, two diffuse arcs on the equator indicating the orientational order.

Smectic Phases: These phases exhibit one-dimensional positional order, with molecules arranged in layers. The XRD pattern of a smectic phase will show a sharp inner ring at a small angle, corresponding to the layer spacing, in addition to the diffuse outer ring. The presence of an ethynyl linker in liquid crystal molecules can influence the molecular packing, potentially leading to interdigitated smectic structures. mdpi.com

The analysis of XRD data allows for the determination of key structural parameters such as layer spacing in smectic phases and the average distance between molecules. This data is crucial for understanding the self-assembly behavior of this compound and for designing new materials with desired properties. Studies on related biphenyl-based liquid crystal systems have shown that XRD is essential for confirming the presence and type of mesophases. researchgate.net

Interactive Table: Hypothetical X-ray Diffraction Data for this compound in a Smectic Phase

| Parameter | Description | Hypothetical Value (Å) |

| Layer Spacing (d) | The distance between the layers of molecules. | 25.5 |

| Intermolecular Distance (D) | The average distance between adjacent molecules within a layer. | 4.5 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in characterizing the fundamental properties of 4-ethynyl-4'-pentyl-1,1'-biphenyl at the atomic and electronic levels.

Density Functional Theory (DFT) for Molecular and Electronic Structure.researchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool for studying the molecular and electronic structure of biphenyl (B1667301) derivatives. researchgate.net This method allows for the accurate calculation of various molecular properties, providing a theoretical framework to complement experimental findings. For instance, DFT calculations have been successfully employed to optimize the geometry and predict the electronic characteristics of related biphenyl compounds. researchgate.netresearchgate.netijres.org

The conformation of the biphenyl core is a critical determinant of its physical properties. In the gas phase, the ground state of biphenyl is a twisted conformation with a dihedral angle of approximately 45 degrees. nih.gov Rotation around the central carbon-carbon bond is associated with energy barriers at the planar (0°) and perpendicular (90°) conformations. nih.gov Experimental and high-level theoretical studies on biphenyl have established these rotational barriers. nih.govbiomedres.usnih.gov

For substituted biphenyls like this compound, the substituents can influence the preferred dihedral angle and the energy required for rotation. biomedres.us DFT calculations are a valuable method for determining these rotational barriers. biomedres.usresearchgate.net The steric and electronic effects of the ethynyl (B1212043) and pentyl groups play a role in the conformational preferences of the molecule. biomedres.us The rotation of the biphenyl system can be influenced by steric hindrance between the ortho-hydrogens of the two phenyl rings, leading to a non-planar ground state. nih.gov

| Parameter | Value (kJ/mol) | Method |

| Rotational Barrier (0° TS) | 5.8 ± 2.1 | Electron Diffraction nih.gov |

| Rotational Barrier (90° TS) | 6.7 ± 2.1 | Electron Diffraction nih.gov |

| Table 1: Experimental rotational barriers for the parent biphenyl molecule. These values provide a baseline for understanding the rotational dynamics in substituted biphenyls. |

The charge transport properties of organic materials are intrinsically linked to their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to conduct charge. researchgate.netnih.gov A smaller HOMO-LUMO gap generally corresponds to higher reactivity and better charge transport capabilities. researchgate.net

DFT calculations are widely used to model the HOMO and LUMO energy levels of organic molecules. researchgate.netscispace.comthaiscience.info By analyzing the spatial distribution and energy of these orbitals for this compound, it is possible to predict its potential as a p-type (hole-transporting) or n-type (electron-transporting) material. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. thaiscience.info These theoretical predictions are vital for the design of new organic electronic materials. scispace.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-aminoaniline | - | - | - |

| p-nitroaniline | - | - | - |

| p-isopropylaniline | - | - | - |

| Table 2: Representative HOMO, LUMO, and energy gap values for related aniline (B41778) derivatives, illustrating the influence of substituents on electronic properties as determined by DFT calculations. thaiscience.info A lower energy gap generally suggests higher reactivity. thaiscience.info |

Time-dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and circular dichroism (CD) spectra of chiral molecules. arxiv.org While this compound itself is not chiral, understanding the theoretical underpinnings of CD spectroscopy is relevant in the broader context of characterizing complex organic molecules. Should this molecule be incorporated into a chiral assembly or derivatized to create a chiral center, TD-DFT would be an essential tool for predicting its chiroptical properties.

Elucidation of Reaction Mechanisms using Quantum-Chemical Approaches (e.g., Cross-Coupling Reactions).nih.govnih.gov

Quantum-chemical approaches are invaluable for elucidating the mechanisms of chemical reactions, such as the cross-coupling reactions often used to synthesize biphenyl derivatives. researchgate.netlibretexts.orgbeilstein-journals.org These reactions, including the Suzuki-Miyaura and Negishi couplings, typically involve transition metal catalysts like palladium. researchgate.netresearchgate.net

Computational studies can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov This allows for a detailed understanding of the factors that control the reaction's efficiency and selectivity. For the synthesis of this compound, quantum-chemical calculations could be used to investigate the mechanism of the key bond-forming steps, providing insights that could lead to the optimization of synthetic routes. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools in computational chemistry that allow for the investigation of molecular properties and interactions at an atomic level. These methods are instrumental in understanding the behavior of chemical compounds and in the rational design of new molecules with desired characteristics.

Molecular Similarity Analysis (MSA) for Structure-Activity Relationship Studies

Molecular Similarity Analysis (MSA) is a computational method used to quantify the similarity between molecules. The fundamental principle is that structurally similar molecules are likely to exhibit similar physicochemical and biological properties. This concept is a cornerstone of modern drug discovery and materials science, where it is used to predict the activity of new compounds based on their similarity to known active molecules.

In the context of Structure-Activity Relationship (SAR) studies, MSA helps in identifying which structural features are crucial for a molecule's biological activity. By comparing a series of compounds with varying activity levels, researchers can deduce the molecular properties that correlate with the desired effect. This analysis can guide the synthesis of more potent and selective compounds. For a molecule like this compound, MSA could be used to compare it with other biphenyl derivatives to predict its potential biological targets or material properties. However, no such specific studies have been published.

Molecular Docking Studies for Investigating Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). nih.govjapsonline.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.gov

These studies are crucial for understanding the mechanism of action of drugs and for designing new therapeutic agents. nih.gov For this compound, molecular docking could be employed to investigate its potential binding to various biological targets, such as enzymes or receptors. This would provide insights into its possible pharmacological effects. The results would typically include the predicted binding pose, the binding energy, and a detailed map of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. At present, there is no publicly available research detailing such investigations for this specific compound.

Structure Property Relationships in Advanced Materials

Influence of Molecular Architecture on Material Performance

The performance of a liquid crystalline material is intricately linked to its molecular structure. The constituent parts of the 4-Ethynyl-4'-pentyl-1,1'-biphenyl molecule—the ethynyl (B1212043) group, the biphenyl (B1667301) core, and the pentyl chain—each play a distinct role in determining its macroscopic properties.

The combination of a biphenyl core and an ethynyl (-C≡C-) linkage is a common strategy in the design of high-performance liquid crystals.

Conjugation: The biphenyl group, consisting of two linked benzene rings, and the ethynyl group both contain π-electron systems. When combined, they create an extended π-conjugated system along the long axis of the molecule. This extended conjugation is a primary factor contributing to a high degree of molecular polarizability anisotropy, which is essential for achieving high birefringence.

Flexible alkyl chains, such as the pentyl group in this molecule, are essential for modulating the physical properties of liquid crystals.

Steric Effects and Mesophase Stability: The length and branching of the alkyl chain influence the intermolecular spacing and packing efficiency of the molecules. The pentyl group provides sufficient steric hindrance to disrupt perfect crystalline packing upon heating, allowing for the formation of intermediate liquid crystalline phases (mesophases) before transitioning to the isotropic liquid state. The flexibility of the chain helps to lower the melting point of the compound.

Solubility: The nonpolar pentyl chain enhances the solubility of the molecule in organic solvents, which is important for purification and the formulation of liquid crystal mixtures.

Crystallinity: The presence of the flexible alkyl chain generally lowers the melting point and the enthalpy of fusion compared to a molecule with only a rigid core. This is because the chain introduces conformational disorder, which destabilizes the crystalline lattice.

While this compound itself is not substituted in these ways, the effects of such variations are well-documented in similar liquid crystal systems.

Fluorination: Introducing fluorine atoms onto the biphenyl core can significantly alter the electronic properties. Due to fluorine's high electronegativity, lateral fluorination can modify the dielectric anisotropy (Δε) of the molecule. Depending on the position of substitution, it can either increase or decrease the dipole moment perpendicular to the long molecular axis, which in turn affects the response of the liquid crystal to an electric field.

Alkyl Chain Length: The length of the alkyl chain has a predictable effect on the phase behavior. Generally, increasing the chain length tends to stabilize smectic phases over nematic phases due to increased van der Waals interactions between the chains. It also typically leads to a decrease in the clearing point (the temperature of the transition from the liquid crystalline phase to the isotropic liquid).

Correlation of Molecular Structure with Liquid Crystalline Behavior

The specific arrangement and interaction of the molecular components of this compound are expected to give rise to distinct liquid crystalline properties.

Based on its molecular structure—a rigid core with a terminal flexible chain—this compound is anticipated to exhibit calamitic (rod-like) liquid crystal phases.

Nematic Phase: A nematic phase, characterized by long-range orientational order but no positional order, is highly probable for this compound. The rigid, linear structure promotes the parallel alignment of the molecular long axes.

Smectic Phases: Depending on the strength of the intermolecular interactions, particularly those influenced by the pentyl chain, the formation of smectic phases (with layered structures) at temperatures below the nematic phase is also possible.

Cholesteric Phase: A cholesteric (or chiral nematic) phase would only be observed if the molecule were chiral, which this compound is not, or if it were doped with a chiral agent.

Without experimental data from techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM), the specific phase transition temperatures and the types of mesophases formed remain speculative.

The electronic structure of this compound is expected to result in significant optical anisotropy.

Refractive Indices and Birefringence (Δn): The extended π-conjugation along the long molecular axis leads to a higher polarizability for light polarized parallel to this axis compared to light polarized perpendicularly. This difference in polarizability results in two different refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director (the average direction of molecular alignment) and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these two values is the birefringence (Δn = nₑ - nₒ). The presence of the ethynyl and biphenyl groups strongly suggests that this compound would exhibit a high positive birefringence.

Specific values for the refractive indices and birefringence would require experimental measurement using techniques such as refractometry.

Relationship between Structure and Polymeric Properties

The polymerization of this compound results in a polyacetylene derivative with unique properties directly attributable to its specific molecular architecture. The bulky and rigid 4-pentyl-1,1'-biphenyl substituent group attached to the conjugated polyacetylene backbone plays a critical role in defining the polymer's thermal behavior and its complex stereochemical characteristics.

The thermal properties of polyacetylenes are significantly influenced by the nature of their side groups. For polymers derived from this compound, the large, aromatic biphenyl substituent is a key determinant of its thermal robustness.

Detailed Research Findings:

Research into monosubstituted polyacetylenes has consistently shown that thermal stability is greatly enhanced by the presence of bulky substituents. tandfonline.com The introduction of a voluminous group like the 4-pentyl-1,1'-biphenyl moiety increases the polymer's resistance to thermal degradation. This is because the bulky groups sterically hinder chain movements and intermolecular interactions that can lead to decomposition pathways. Unsubstituted polyacetylene is known to be sensitive to degradation, even at room temperature, and the presence of side groups considerably improves stability. tandfonline.com

Furthermore, the char-forming tendency, or the amount of residual material left after thermal decomposition at high temperatures, is also increased with the bulkiness of the side groups. tandfonline.com Aromatic side groups, in particular, contribute to the formation of a stable carbonaceous char upon pyrolysis. This high char yield is a desirable property in materials designed for high-temperature applications or as precursors for carbon-based materials.

Table 1: Comparative Thermal Decomposition Data of Related Polyacetylenes

This table presents representative data for structurally similar polymers to infer the expected properties of poly(this compound).

| Polymer | Side Group | Onset of Decomposition (Td5%) | Char Yield at High Temperature | Reference |

| Poly(phenylacetylene) (PPA) | Phenyl | ~264 °C | Moderate | tandfonline.com |

| Poly(1-ethynyl-4-biphenyl) (PEBIP) | 4-Biphenyl | Higher than PPA | High | tandfonline.com |

| Ethynyl Phenyl Azo Phenol-biphenylene Resin | Azo Phenol-biphenylene | 463 °C | 72.1% at 1000 °C |

The data illustrates a clear trend: larger, more aromatic, and rigid side groups lead to significantly higher decomposition temperatures and greater char yields. Therefore, it is expected that poly(this compound) would exhibit excellent thermal stability and a high char-forming tendency, characteristic of high-performance polymers.

While the monomer unit of this compound is achiral, the resulting polymer possesses the remarkable ability to adopt a helical conformation, which is a form of chirality, upon interaction with external chiral stimuli.

Detailed Research Findings:

Polyacetylene derivatives with bulky side groups, like poly(this compound), can form a predominantly one-handed helical structure. tandfonline.com This phenomenon, known as helicity induction, occurs when the polymer is exposed to a chiral environment, such as a chiral solvent or a chiral guest molecule that interacts noncovalently with the polymer chain. tandfonline.comnih.gov The bulky biphenyl pendants are crucial, as they provide the steric hindrance necessary to stabilize a specific helical screw-sense (either right-handed or left-handed) once it is induced. nih.gov

The process is often cooperative, meaning that a small chiral influence can be amplified along the polymer backbone, resulting in a large segment of the polymer adopting a single helical sense. tue.nltue.nl This is particularly effective in polymers with biphenyl moieties, which play a critical role in the high chiral amplification observed. tue.nl The induction can occur through various noncovalent interactions, including acid-base interactions or electrostatic forces. nih.govresearchgate.net

A fascinating aspect of some helical polyacetylenes is the "memory effect". nih.govresearchgate.net In this process, the polymer can retain its induced helical conformation even after the original chiral stimulus is removed. nih.govresearchgate.net This transforms the dynamic helix into a more static, stable structure. The introduction of biphenyl substituents has been shown to be instrumental in achieving this unique helicity induction and subsequent memory effect. nih.gov

The stability of the helical conformation is a key factor for its potential applications in areas like chiral recognition and separation. mdpi.comnih.govrsc.org While many helical polyacetylenes are dynamic and sensitive to temperature, some systems can exhibit high thermal stability, with their helical structure remaining unchanged over a significant temperature range. rsc.org The rigidity of the polymer backbone and the steric bulk of the 4-pentyl-1,1'-biphenyl side groups are expected to contribute positively to the stability of any induced helical structure in poly(this compound).

Table 2: Principles of Helicity in Poly(biphenylacetylene) Derivatives

| Feature | Description | Governing Factors |

|---|---|---|

| Helicity Induction | An achiral polymer chain folds into a predominantly one-handed helical conformation. | Noncovalent interactions with chiral guest molecules or solvents. tandfonline.comnih.govchemrxiv.org |

| Chiral Amplification | A small initial chiral bias is significantly amplified to produce a large excess of one helical sense. | Cooperative interactions between monomer units; the presence of biphenyl groups is critical. tue.nltue.nl |

| Helicity Memory | The induced helical structure is retained after the external chiral stimulus is removed. | The formation of a metastable, static helical conformation. nih.govresearchgate.net |

| Helix Stability | The robustness of the helical fold against environmental changes like temperature. | Steric bulk of side groups, rigidity of the polymer backbone, and intramolecular interactions. nih.govrsc.orgd-nb.info |

Liquid Crystal Technology

The primary application of this compound is in the formulation of sophisticated liquid crystal (LC) materials. Its elongated molecular shape is conducive to the formation of mesophases, a state of matter between a conventional liquid and a solid crystal, which is fundamental to the operation of liquid crystal displays (LCDs) and other electro-optical devices.

Development as Precursors for Liquid Crystal Materials with Tailored Electro-Optical Properties

This compound serves as a crucial precursor in the synthesis of more complex liquid crystal molecules with specific electro-optical characteristics. The ethynyl group provides a site for further chemical modification, allowing for the elongation of the molecular core or the introduction of different functional groups. This versatility is demonstrated in the synthesis of 4'-Bromoethynyl-4-pentyl-biphenyl, an important liquid crystal intermediate, which is prepared from this compound through a bromo-reaction. scientific.net Under optimized conditions, this reaction can achieve a high yield, highlighting the utility of this compound as a starting material for specialized liquid crystal synthesis. scientific.net

Materials for High Birefringence Liquid Crystals

The presence of the ethynyl (–C≡C–) triple bond in the structure of this compound is particularly significant for creating liquid crystals with high birefringence (Δn). Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. In liquid crystals, a high Δn is desirable for applications that require fast switching times and high contrast ratios. The delocalized π-electrons in the triple bond contribute significantly to the anisotropy of the molecular polarizability, which in turn enhances the birefringence of the material.

Integration into Liquid Crystal Displays and Advanced Electro-Optical Devices

The fundamental properties of biphenyl-based liquid crystals, such as their ability to align under the influence of an electric field, make them integral components of liquid crystal displays (LCDs). The molecular alignment controls the passage of light, enabling the creation of images. While direct evidence of the integration of this compound into commercial displays is not specified in the available research, its role as a precursor for other liquid crystal materials suggests its indirect contribution to the development of advanced electro-optical devices. The continuous demand for higher resolution, faster response times, and improved energy efficiency in displays fuels the research and synthesis of novel liquid crystal materials, a field where derivatives of this compound could play a significant role.

Role in Polymer-Stabilized Blue Phase Liquid Crystals

Polymer-stabilized blue phase liquid crystals (PS-BPLCs) are a promising class of materials for next-generation displays due to their fast response times, wide viewing angles, and no need for alignment layers. jbnu.ac.krnih.govucf.edu These materials are fabricated by adding a small amount of a photoreactive monomer to a blue phase liquid crystal mixture, followed by photopolymerization. jbnu.ac.kr While the direct use of this compound in PS-BPLC formulations is not explicitly documented in the reviewed literature, the development of novel monomers and chiral additives is a key area of research. The reactive ethynyl group in this compound could potentially be functionalized to create novel polymerizable liquid crystals or chiral dopants for the stabilization of blue phases. The goal of this research is to widen the operational temperature range of the blue phase and reduce the high operating voltages that are often a challenge in these systems. jbnu.ac.krnih.gov

Components in Nematic Liquid Crystal Mixtures

Nematic liquid crystals are the most commonly used phase in display applications. The properties of a liquid crystal display are determined by the specific mixture of different liquid crystal compounds used. While pure this compound might exhibit liquid crystalline properties, it is more likely to be used as a component in a mixture to achieve desired characteristics such as a broad nematic temperature range, optimized viscosity, and specific dielectric and optical anisotropy. The biphenyl core of this compound is a common structural motif in many nematic liquid crystals, and its derivatives are often investigated for their mesomorphic behavior in mixtures. mdpi.com

Organic Electronic and Photonic Materials

Beyond liquid crystal displays, the electronic properties of molecules like this compound make them interesting for broader applications in organic electronics and photonics. The conjugated π-system of the biphenyl core and the ethynyl group can facilitate charge transport, making such compounds potential building blocks for organic semiconductors.

The versatility of the ethynylbiphenyl structure is highlighted by its use in the synthesis of materials for organic light-emitting diodes (OLEDs). nbinno.com The ability to construct complex molecular architectures through reactions involving the ethynyl group allows for the creation of novel compounds with tailored electronic and photophysical properties for use in advanced functional materials. nbinno.com

An In-depth Analysis of this compound in Advanced Material Applications

The chemical compound this compound is a notable molecule within the field of materials science due to its unique structural characteristics. Featuring a rigid biphenyl core, a reactive ethynyl group, and a flexible pentyl chain, this compound serves as a versatile building block for the development of novel organic materials with tailored properties. Its architecture, which combines a conjugated aromatic system with a terminal alkyne, opens up possibilities for its use in organic electronics, photonics, and polymer science. This article explores the specific applications and research avenues for this compound, focusing on its role in organic semiconductors, photonic materials, advanced polymers, and its potential investigation in biochemical research.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of ethynyl-biphenyl compounds like 4-Ethynyl-4'-pentyl-1,1'-biphenyl traditionally relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. researchgate.netresearchgate.netias.ac.in While highly effective, future research is intensely focused on aligning these synthetic routes with the principles of green chemistry to enhance sustainability and reduce environmental impact.

Key areas of exploration include:

Greener Solvents and Reagents: A significant drawback of many cross-coupling reactions is the reliance on toxic solvents like N,N-dimethylformamide (DMF). acs.org Research is underway to replace these with more benign alternatives, including bio-based solvents such as N-Hydroxyethylpyrrolidone (HEP), alcohols, and aqueous systems. acs.orgdigitellinc.com Furthermore, efforts are being made to develop protocols that are free of toxic bases, copper co-catalysts, and phosphine ligands. researchgate.net Some innovative approaches even utilize aqueous extracts from agro-waste, such as banana peel ash, as a natural and sustainable base for the reaction. researchgate.net

Heterogeneous and Recyclable Catalysts: To minimize waste and cost, the development of heterogeneous catalysts is a major goal. Single-atom heterogeneous catalysts, where individual palladium atoms are anchored to a solid support, offer the potential for high efficiency, selectivity comparable to traditional homogeneous catalysts, and straightforward recovery and reuse. nih.gov This approach not only enhances the sustainability of the synthesis but also simplifies product purification.

Energy Efficiency: Future synthetic methods will also aim to reduce energy consumption by designing catalytic systems that operate efficiently at lower temperatures and under milder conditions. acs.org

These advancements aim to create synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally responsible. nih.gov

Advanced Computational Design and Prediction of Derivatives with Enhanced Properties

Before committing to resource-intensive laboratory synthesis, computational chemistry provides powerful tools to design and screen potential derivatives of this compound with tailored properties. These in silico methods accelerate the discovery of new materials for specific applications.

Future research in this domain will focus on:

Density Functional Theory (DFT) Simulations: DFT is a cornerstone for predicting the electronic and structural properties of molecules. mdpi.comjcsp.org.pk Researchers use DFT to calculate key parameters like dipole moments, polarizability, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). researchgate.net These parameters are crucial for predicting the mesomorphic (liquid crystalline) behavior, thermal stability, and optical properties of new biphenyl (B1667301) derivatives. mdpi.comresearchgate.net

Machine Learning and AI: Emerging techniques like Multilevel Graph Convolutional Neural Networks (MGCN) are being developed to predict molecular properties with greater speed than traditional DFT methods. aaai.orgaaai.org These models learn from existing data to predict the properties of novel molecular structures, enabling high-throughput virtual screening of vast chemical libraries to identify candidates with desired characteristics for advanced materials. mit.edu

The integration of these computational approaches allows for a more rational design process, guiding synthetic chemists to focus on the most promising molecular architectures.

Table 1:Development of Next-Generation Liquid Crystal and Optical Materials for Emerging Technologies

The unique structure of this compound makes it a valuable precursor for next-generation materials that go far beyond conventional displays. google.com The rigid, conjugated biphenyl-ethynyl core is an excellent chromophore, while the pentyl chain provides solubility and influences the liquid crystalline phase.

Emerging technological applications include:

Advanced Displays and Photonics: Research is focused on developing fast-responding liquid crystals for next-generation displays, including 3D, augmented reality (AR), and virtual reality (VR) systems. scitechdaily.com Biphenyl-based materials are also being explored for advanced photonic applications such as mirrorless lasers and biosensors. scitechdaily.com A key area of development is in "blue phase" liquid crystals, which self-assemble into large lattices that can reflect visible light, paving the way for technologies like full-color e-readers and color-changing sensors. uchicago.edu

Luminescent Materials and OLEDs: The incorporation of push-pull structures (electron-donating and electron-accepting groups) into biphenyl and tolane skeletons can produce luminescent liquid crystals that emit light in the visible spectrum. tandfonline.com The ethynyl (B1212043) linkage is known to enhance fluorescence and improve charge mobility, making these compounds promising for use in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. nbinno.comresearchgate.netadvancedsciencenews.com

Smart Materials and Sensors: The ability of liquid crystals to change their orientation in response to external stimuli (e.g., electric fields, temperature, or the presence of chemical analytes) is being harnessed to create novel sensors. scitechdaily.comuchicago.edu Derivatives of ethynyl-biphenyl could be incorporated into materials that detect specific chemicals or biological molecules with high sensitivity.

Deeper Understanding of Molecular Interactions and Mechanisms in Complex Biological Systems

While primarily known for materials science applications, the biphenyl scaffold is also a common feature in pharmacologically active molecules. The ethynyl group provides a unique chemical handle that opens up new avenues for biological research.

Future directions in this area include:

Biological Probes and Imaging: The terminal ethynyl group is highly suitable for use in "click chemistry," a type of reaction that allows for the efficient and specific joining of molecular pieces. This would enable researchers to attach the 4-pentyl-1,1'-biphenyl core to biomolecules, such as proteins or nucleic acids. The inherent fluorescence of the biphenyl-ethynyl system could then be used to create probes for cellular imaging, tracking drug delivery, or sensing biological processes. mdpi.commdpi.com

Drug Discovery Scaffold: The biphenyl moiety is a key structural component in many drugs, including those used in cancer immunotherapy that target the PD-1/PD-L1 interaction. nih.gov Computational and experimental studies are used to understand the crucial intermolecular forces, such as π-π stacking, that govern the binding of biphenyl ligands to protein targets. nih.gov Understanding these interactions at an atomic level can guide the design of new, more potent therapeutic agents based on the this compound framework.

Liquid Crystal-Based Biosensors: The interface between liquid crystals and aqueous biological systems is a burgeoning field of research. The binding of biomacromolecules to a functionalized surface can induce a change in the orientation of the liquid crystal molecules, providing a label-free method for detection. aiche.org Derivatives of this compound could be functionalized and integrated into such biosensing platforms.

Environmental Fate and Persistence Studies of Biphenyl-Based Materials

As with any synthetic compound intended for widespread use, a thorough understanding of its environmental impact is crucial. Research on the environmental fate of biphenyl-based materials draws on decades of studies of related compounds, such as polychlorinated biphenyls (PCBs), which are known for their high persistence. nih.gov

Key areas for future investigation are:

Atmospheric Persistence and Transport: Recent computational studies on fluorinated biphenylethyne liquid crystal monomers, which are structurally similar to this compound, predict their atmospheric half-lives to be on the order of several days. nih.govresearchgate.net This suggests a potential for these compounds to persist in the atmosphere and undergo long-range transport. The primary degradation mechanism is predicted to be reactions with hydroxyl radicals, which break down the molecule into various transformation products. nih.gov

Toxicity of Transformation Products: A critical area of research is the toxicity of the degradation byproducts. Studies have shown that some of the oxidized compounds formed during atmospheric degradation may exhibit higher aquatic toxicity than the original parent molecule. nih.gov Identifying these products and assessing their environmental risk is essential.

Biodegradation in Soil and Water: The ultimate fate of many organic pollutants is microbial degradation. Certain bacteria, such as those from the genera Rhodococcus and Comamonas, are known to degrade biphenyl and its derivatives. nih.govnih.govmicrobiolj.org.ua The degradation pathway typically involves hydroxylation and cleavage of the aromatic rings. researchgate.net Future studies need to specifically assess the biodegradability of this compound and related liquid crystal materials to determine their persistence in soil and aquatic environments and to develop potential bioremediation strategies.

Table 2:Q & A

Q. What are the recommended synthetic routes for 4-Ethynyl-4'-pentyl-1,1'-biphenyl?

Methodological Answer: The synthesis typically involves Sonogashira coupling between a halogenated biphenyl precursor (e.g., 4-bromo-4'-pentyl-1,1'-biphenyl) and a terminal alkyne (e.g., trimethylsilylacetylene). Post-coupling, deprotection of the alkyne (e.g., using KOH/MeOH) yields the ethynyl group. Purification is achieved via column chromatography with hexane/ethyl acetate gradients. This method is analogous to protocols used for structurally similar compounds like 4-Ethynyl-4'-propyl-1,1'-biphenyl .

Key Steps:

- Catalyst System: Pd(PPh₃)₂Cl₂/CuI in THF/NEt₃.

- Deprotection: Use 1M KOH in MeOH for 2 hours.

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of aryl halide to alkyne).

Q. How to characterize the molecular structure of this compound?

Methodological Answer: Combine multi-modal analytical techniques :

- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) identifies protons on the pentyl chain (δ 0.8–1.6 ppm) and aromatic/ethynyl protons (δ 7.2–7.6 ppm and δ 2.8–3.1 ppm). ¹³C NMR confirms sp-hybridized carbons (δ 70–90 ppm for ethynyl carbons).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 284.2 ([M]⁺) aligns with the molecular formula C₁₉H₂₀.

- X-ray Crystallography: Resolve crystal packing and bond lengths (e.g., C≡C bond ≈ 1.20 Å), as demonstrated in analogous biphenyl derivatives .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation (vapor pressure ~0.01 mmHg at 25°C).

- PPE: Nitrile gloves and safety goggles (LD₅₀ > 2000 mg/kg in rodents, based on biphenyl toxicity data ).

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational molecular geometries?

Methodological Answer:

- Cross-Validation: Compare X-ray crystallography data (e.g., dihedral angles, bond lengths) with DFT calculations (B3LYP/6-31G* level). Adjust computational parameters (e.g., solvent effects via PCM model) to align with experimental conditions.

- Error Analysis: Quantify deviations using root-mean-square deviation (RMSD) for non-hydrogen atoms (<0.05 Å indicates strong agreement). This approach was validated in organotellurium biphenyl analogs .

Q. What computational methods predict electronic properties of this compound?

Methodological Answer:

- DFT Studies: Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) using Gaussian 16 with CAM-B3LYP/def2-TZVP basis sets.

- Charge Transfer Analysis: Natural Bond Orbital (NBO) analysis reveals electron density shifts from the pentyl chain to the ethynyl group.

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data (λₐᵦₛ ~280 nm in hexane) .

Q. How to analyze intermolecular interactions in crystal packing?

Methodological Answer:

- Hirshfeld Surface Analysis: Use CrystalExplorer to map close contacts (e.g., C–H⋯π interactions).

- Fingerprint Plots: Quantify contributions from H⋯H (50–60%), C⋯H (20–30%), and π-stacking (<5%) interactions.

- Validation: Compare with published biphenyl crystal structures (e.g., dᵢₙₜₑᵣ ≈ 3.5 Å for π-π stacking) .

Q. How to address data gaps in environmental or toxicological profiles?

Methodological Answer:

- Systematic Literature Review: Follow EPA’s strategy (Table B-1 in ):

- Databases: SciFinder, PubMed, TOXLINE.

- Keywords: "this compound," "biphenyl derivatives toxicity."

- Alternative Data: Use read-across models for structurally similar compounds (e.g., bioaccumulation factor [BCF] ~10⁴ for diisopropylbiphenyl ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.